molecular formula C14H17N3O3 B8733066 ethyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate CAS No. 384835-91-0

ethyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8733066
CAS No.: 384835-91-0
M. Wt: 275.30 g/mol
InChI Key: VENORFAVDRPVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

384835-91-0

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 3-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C14H17N3O3/c1-3-20-14(18)12-9-17(16-13(12)15)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H2,15,16)

InChI Key

VENORFAVDRPVBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)CC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-amino4-carbethoxypyrazole (15 g, 96.7 mmol) in acetonitrile (750 mL) was add NaH (60% oil dispersion, 4 g, 100 mmol) at rt. After 15 min., 4-methoxybenzyl chloride (15.7 g, 100 mmol) was added with stirring. The reaction was allowed to run for 24 h. The reaction mixture was then diluted with EtOAc and washed with H2O, brine and dried (Na2SO4). Removal of the solvent gave the crude product which was further purified by flash column (silica gel, EtOAc/hexane, 1:1) to give ethyl 5-amino-2-p-methoxybenzyl-4-pyrazolecarboxylate (4.2 g, LC: 3.10′ MH+: 276) along with Ethyl 5-amino-1-p-methoxybenzyl-4-pyrazolecarboxylate (4.5 g) (LC: 3.07′ [Gradient 1] MH+: 276) and mixture of the two (10.2 g).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

According to Scheme 15 Step 1: 1-(Chloromethyl)-4-methoxybenzene (12.9 mmol, 2.02 g) followed by K2CO3 (25.8 mmol, 3.56 g) were added to a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (12.9 mmol, 2.00 g) in acetonitrile (10 mL) and then the reaction mixture was heated at 60° C. for 3 hours. After evaporation of the solvent, a saturated solution of Na2CO3 was added and the aqueous phase was extracted with AcOEt. The organic phase was dried over Na2SO4, was filtered and was concentrated under reduced pressure. The crude product was purified by flash chromatography over silica gel using cyclohexane/AcOEt (100:0 to 20:80) as eluent to afford ethyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (6.90 mmol, 1.90 g, 53%) as a white powder.
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
3.56 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.